2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
Uniqueness
2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-10(15(3)13-8)11-5-9-6-12-14(2)7-9;/h4,6-7,11H,5H2,1-3H3;1H |
InChI Key |
LOGFBQIQDMTKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
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